acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester
Description
Acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core, a structural motif common in steroids and hormonally active compounds. The compound features a 13-methyl group, a 3-oxo (ketone) moiety, and an acetate ester at the 17-position . Its molecular formula is C₂₁H₂₈O₃, with a molecular weight of 328.45 g/mol . The cyclopenta[a]phenanthrene skeleton provides rigidity and hydrophobicity, while the ester group enhances solubility in organic solvents, making it a candidate for pharmaceutical derivatization .
This compound is synthesized via esterification reactions, often involving steroidal precursors such as estrone derivatives. For example, highlights its synthesis using methoxy-substituted cyclopenta[a]phenanthrene intermediates, with preparative TLC purification (40% EtOAc/hexane) yielding a white solid .
Properties
IUPAC Name |
(13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h3,5,11,15-19H,4,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUASZAAVFYYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester involves multiple steps. . The reaction conditions typically involve the use of a hydrogenation catalyst under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can participate in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of this compound to other cyclopenta[a]phenanthrene derivatives are critical for understanding its pharmacological and chemical behavior. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Effects on Polarity :
- The target compound’s 3-oxo and 17-acetate groups confer moderate polarity, whereas analogs with methoxy or triazole substituents (e.g., 2l) exhibit higher polarity, influencing chromatographic behavior (e.g., Rf values in TLC) .
- The phenyl carboxylate ester in compound 12 increases molecular weight (438.55 g/mol) but reduces crystallinity, yielding an oil .
Biological Activity: The spiroazetidine derivative (9) demonstrates antibacterial properties due to its chloro and azetidine groups, whereas triazole-containing analogs (2l) are explored for hormonal applications .
Synthetic Yields :
- Yields vary significantly: 64.7% for the target compound vs. 72% for compound 12 , reflecting differences in reaction efficiency and purification methods (e.g., column chromatography vs. preparative TLC).
Pharmacological Potential
- Hormone Analog Development: The cyclopenta[a]phenanthrene core is structurally akin to progesterone and testosterone derivatives. For instance, etonogestrel (), a contraceptive agent, shares the 13-ethyl and ethynyl substituents but lacks the 17-acetate group, highlighting the target compound’s unique esterification site .
- Metabolic Stability: The acetate ester in the target compound may enhance metabolic stability compared to hydroxylated analogs, as seen in levonorgestrel esters used in long-acting contraceptives .
Industrial and Environmental Relevance
- Biodegradation: Acetic acid derivatives are common in industrial wastewater.
Biological Activity
Acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester is a complex organic compound classified as a steroid ester. This compound is derived from acetic acid and features a unique structure characterized by multiple fused rings. Its structural properties suggest potential biological activities that warrant exploration in medicinal chemistry.
Molecular Structure
- IUPAC Name : Acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
- Molecular Formula : C20H26O3
- Molecular Weight : 314.42 g/mol
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : May yield different products depending on the reagents and conditions.
- Reduction : Alters functional groups leading to various derivatives.
- Substitution : The ester group can participate in nucleophilic substitution reactions.
The biological activity of acetic acid (13-methyl-3-oxo...) is believed to stem from its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes that modulate their activity and lead to various physiological effects. Research indicates that compounds with similar structures have demonstrated anti-inflammatory, antimicrobial, and anticancer properties.
Similar Compounds and Their Activities
Research into structurally similar compounds has shown promising biological activities. Below is a comparison table:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 1-Methylcyclopentaneacetic Acid Ester | Similar cyclic structure | Lower molecular weight | Anti-inflammatory |
| 3-Oxohexanoic Acid Ester | Contains ketone functionality | Potentially different biological activity | Antimicrobial |
| 4-Hydroxybutyric Acid Ester | Shorter chain length | Known for neuroprotective effects | Neuroprotective |
Case Studies and Research Findings
- Anti-inflammatory Properties : A study indicated that related steroid esters exhibited significant anti-inflammatory effects in murine models. The mechanism involved modulation of cytokine production.
- Antimicrobial Activity : Compounds with similar structures have been shown to inhibit the growth of various pathogens in vitro. The effectiveness often correlates with the presence of specific functional groups.
- Anticancer Research : Investigations into steroid esters have revealed their potential in inhibiting cancer cell proliferation through apoptosis induction pathways.
Interaction Studies
Understanding the interactions between acetic acid (13-methyl...) and biological systems is crucial for elucidating its therapeutic potential. Techniques such as molecular docking and receptor binding assays are commonly employed to study these interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
